Lisuride

Neuroscience Receptor Pharmacology Serotonin Signaling

Lisuride is a non-psychoactive ergoline D2/3 receptor agonist and ultra-potent 5-HT1A agonist (Ki=0.5 nM) with unique partial agonist-antagonist activity at 5-HT2A. Unlike bromocriptine or pergolide, it provides a non-interchangeable pharmacological fingerprint for precise serotonergic-dopaminergic pathway dissection. Ideal for in vivo impulsivity (D2/D3-mediated), 5-HT2B valvulopathy (antagonist pKB=10.32), and psychedelic behavioral control studies. Order high-purity Lisuride now for your next breakthrough study.

Molecular Formula C20H26N4O
Molecular Weight 338.4 g/mol
CAS No. 18016-80-3
Cat. No. B125695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisuride
CAS18016-80-3
SynonymsArolac
Carbamide, Methylergol
Cuvalit
Dopergin
Dopergine
Hydrochloride, Lisuride
Hydrogen Maleate, Lysuride
Lisuride
Lisuride Hydrochloride
Lisuride Maleate
Lisuride Maleate (1:1)
Lisuride Maleate, (8beta)-Isomer
Lisuride Mesylate
Lisuride Phosphate (1:1)
Lisuride, (8alpha)-(+-)-Isomer
Lysenyl
Lysurid
Lysuride Hydrogen Maleate
Maleate, Lisuride
Mesylate, Lisuride
Methylergol Carbamide
Revanil
Molecular FormulaC20H26N4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
InChIInChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1
InChIKeyBKRGVLQUQGGVSM-KBXCAEBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.40e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lisuride (CAS 18016-80-3): Procurement Evidence Guide for Dopamine/Serotonin Receptor Research


Lisuride (CAS 18016-80-3) is an 8-alpha-ergoline derivative that functions as a high-affinity agonist at dopamine D2-like receptors and serotonin 5-HT1A receptors [1]. It is distinguished from other ergoline dopamine agonists by its unique dual receptor activation profile and its non-psychedelic nature despite structural similarity to LSD [2]. Lisuride is approved in Europe for the treatment of Parkinson's disease and hyperprolactinemia, and is extensively utilized as a pharmacological tool in neuroscience research [1].

Why Lisuride Cannot Be Interchanged with Other Ergot Dopamine Agonists: A Quantitative Rationale for Procurement


Substituting Lisuride with other ergoline dopamine agonists like bromocriptine, terguride, or pergolide introduces significant variability in receptor pharmacology and functional outcomes. While these agents share an ergoline scaffold, they exhibit marked differences in their agonist/antagonist profiles at critical serotonin (5-HT1A, 5-HT2A, 5-HT2B) and adrenergic receptors [1]. Lisuride is distinguished by its ultra-potent 5-HT1A agonism (Ki = 0.5 nM) combined with partial agonist-antagonist activity at 5-HT2A, a profile not replicated by other antiparkinsonian ergolines [2]. Furthermore, clinical comparative studies reveal that even within the same therapeutic class, the efficacy and tolerability profiles of lisuride versus bromocriptine are not equivalent, with differences observed in prolactin suppression and post-treatment rebound symptoms [3]. Therefore, for research requiring precise modulation of dopaminergic and serotonergic pathways, lisuride provides a non-interchangeable pharmacological fingerprint.

Lisuride (CAS 18016-80-3) Quantitative Evidence Guide: Direct Comparator Data for Research Selection


Lisuride Exhibits Ultra-High Affinity for 5-HT1A Receptors Relative to Other Ergot Dopamine Agonists

Lisuride demonstrates exceptional binding affinity for the serotonin 5-HT1A receptor, with a Ki of 0.5 nM in rat brain homogenate assays [1]. This affinity is significantly higher than that reported for other clinically used ergoline derivatives, such as bromocriptine and terguride, which exhibit substantially lower 5-HT1A affinity (typically in the high nanomolar to micromolar range) and function primarily as D2 agonists [2]. This quantitative difference positions lisuride as a preferred tool for studies requiring potent 5-HT1A engagement.

Neuroscience Receptor Pharmacology Serotonin Signaling

Lisuride Acts as a 5-HT2A Partial Agonist-Antagonist, Distinct from Full Agonists LSD and DOI

In functional assays, lisuride acts as a partial agonist at the 5-HT2A receptor, exhibiting 6–52% of the maximal efficacy (Emax) of serotonin (5-HT) or LSD for recruiting miniGαq and β-arrestin 2 [1]. In contrast, LSD functions as a high-efficacy full agonist at this receptor [1]. Consistent with this partial agonism, lisuride potently suppresses LSD-induced head twitch responses (HTRs) in mice, with an ED50 of 0.006 mg/kg, while LSD itself induces HTRs with an ED50 of 0.039 mg/kg [1].

Psychedelic Research Behavioral Pharmacology 5-HT2A Signaling

Lisuride Demonstrates Divergent Electrophysiological and Behavioral Effects Compared to Psilocybin, a Classic Psychedelic

In vivo electrophysiology in C57BL/6N mice demonstrates that while both lisuride (0.1-0.5 mg/kg) and psilocybin (0.3-3 mg/kg) reduce dopamine (DA) neuron firing, lisuride's effect is more sensitive to 5-HT2A receptor antagonism [1]. Behaviorally, only high-dose lisuride reduced immobility in the forced swim test (FST), and Principal Component Analysis (PCA) of multiple behavioral endpoints successfully separated the effects of lisuride from those of psilocybin, indicating distinct neurobiological engagement [1].

Electrophysiology Behavioral Neuroscience Dopamine/Serotonin Interaction

Lisuride and Bromocriptine Show Differential Clinical Efficacy and Rebound Profiles in Lactation Suppression

In a double-blind clinical study comparing lisuride (0.2 mg twice daily) with bromocriptine (2.5 mg twice daily) for suppression of puerperal lactation in 50 women, both drugs effectively inhibited lactation. However, bromocriptine was a more potent prolactin suppressor at the doses used. Notably, after treatment discontinuation, rebound lactation symptoms were more pronounced in the bromocriptine group than in the lisuride group [1].

Clinical Pharmacology Endocrinology Prolactin Regulation

Lisuride Potently Antagonizes 5-HT2B Receptor-Mediated Relaxation, Unlike the Partial Agonist Bromocriptine

In functional studies using isolated arteries, bromocriptine acted as a partial agonist at 5-HT2B receptors (pEC50 = 6.86). In contrast, lisuride and terguride failed to induce relaxation but potently antagonized 5-HT-induced relaxation, with lisuride exhibiting an exceptionally high antagonist potency (pKB = 10.32) [1]. This indicates a functional reversal in activity at the 5-HT2B receptor from partial agonism (bromocriptine) to potent antagonism (lisuride).

Vascular Pharmacology Receptor Selectivity Ergoline Profiling

Lisuride (CAS 18016-80-3) Optimal Research Applications: Scenarios Supported by Quantitative Evidence


Neuroscience Research on Non-Psychedelic 5-HT2A and 5-HT1A Receptor Modulation

Lisuride is the optimal choice for in vivo rodent studies investigating the behavioral and electrophysiological effects of 5-HT2A receptor engagement without the confounding factor of psychedelic activity. Its unique profile as a 5-HT2A partial agonist-antagonist and ultra-potent 5-HT1A agonist [1] allows for the dissection of serotonergic signaling pathways. It serves as a critical control compound alongside full agonists like LSD or psilocybin, enabling researchers to differentiate psychedelic-specific effects from broader serotonergic modulation, as demonstrated by PCA separation of behavioral profiles [2].

Investigating D2/D3-Mediated Impulse Control in Behavioral Pharmacology

For studies of impulsive decision-making and dopamine receptor signaling, lisuride provides a specific tool distinct from other serotonergic agents. Its inhibition of impulsive choice in delay discounting tasks is mediated by dopamine D2/D3 receptors, not by 5-HT2A or 5-HT1A receptors [1]. This makes lisuride a superior reagent for probing D2/D3-specific pathways in impulsivity, in contrast to compounds like DOI, which increase impulsivity via 5-HT2A activation [1].

Pharmacological Tool for Differentiating 5-HT2B Antagonism from Agonism in Vascular Studies

In ex vivo or in vitro vascular pharmacology assays aimed at understanding drug-induced valvulopathy, lisuride is a key compound for establishing an antagonistic phenotype at the 5-HT2B receptor. Its potent antagonism (pKB = 10.32) contrasts sharply with the partial agonism of bromocriptine (pEC50 = 6.86) [1], allowing researchers to directly compare the functional consequences of agonism versus antagonism at this clinically relevant receptor within the same chemical class.

Clinical Research into Prolactin Suppression with Favorable Post-Treatment Rebound Profiles

For clinical studies investigating therapies for hyperprolactinemia or lactation suppression, lisuride presents a differentiated efficacy profile. Comparator studies demonstrate that while bromocriptine may be a more potent prolactin suppressor at standard doses, lisuride is associated with less pronounced rebound lactation symptoms following treatment cessation [1]. This evidence supports the selection of lisuride for clinical trial designs where minimizing post-treatment rebound is a critical endpoint.

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